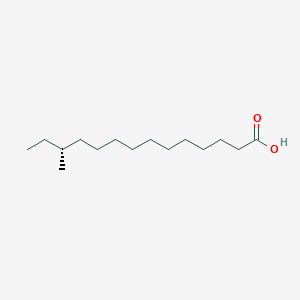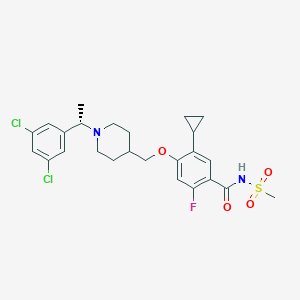
(12R)-12-methyltetradecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(12R)-12-Methyltetradecanoic acid, also known as 12-methylmyristic acid, is a branched-chain saturated fatty acid. It is characterized by a 12-methyl substituent on the tetradecanoic acid backbone. This compound is notable for its unique structure and properties, which make it a subject of interest in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (12R)-12-methyltetradecanoic acid can be achieved through the reaction of n-tetradecanoic acid with methyl iodide. This reaction typically involves transesterification, where one of the carboxylic acid groups in n-tetradecanoic acid reacts with methyl iodide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is often produced as a white to slightly yellow solid with a special aroma .
化学反応の分析
Types of Reactions: (12R)-12-Methyltetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(12R)-12-Methyltetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and functions of medium-chain anteiso-fatty acids.
作用機序
The mechanism of action of (12R)-12-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes. Additionally, its role in inhibiting angiogenesis is linked to its interaction with signaling pathways that regulate blood vessel formation .
類似化合物との比較
- 12-Methyltridecanoic acid
- 14-Methylhexadecanoic acid
- Isopalmitic acid
Comparison: Compared to these similar compounds, (12R)-12-methyltetradecanoic acid stands out due to its specific methyl substitution at the 12th position, which imparts unique chemical and biological properties. This structural difference influences its reactivity and applications, making it a valuable compound for specialized research and industrial uses .
特性
分子式 |
C15H30O2 |
|---|---|
分子量 |
242.40 g/mol |
IUPAC名 |
(12R)-12-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m1/s1 |
InChIキー |
XKLJLHAPJBUBNL-CQSZACIVSA-N |
異性体SMILES |
CC[C@@H](C)CCCCCCCCCCC(=O)O |
正規SMILES |
CCC(C)CCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[2-[4-(Aminomethyl)phenyl]-1,2-diphenylethenyl]phenyl]methanamine](/img/structure/B11928759.png)
![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)


![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)

![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)

![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)


![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
